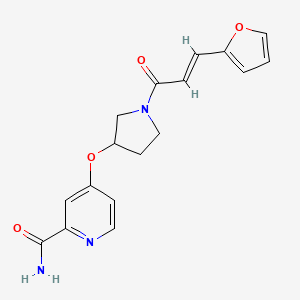

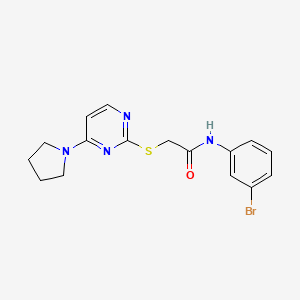

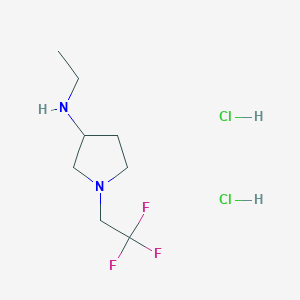

(E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of picolinamide that has been modified with a pyrrolidin-3-yl group and a furan-2-ylacryloyl group. It has been found to have promising properties that make it useful for scientific research.

Applications De Recherche Scientifique

Synthesis of Trifluoroethoxylated Dihydropyrrolidones

This compound can be utilized in the synthesis of trifluoroethoxylated dihydropyrrolidones through rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This process is significant as it allows the trifluoroethoxylation of non-activated sp3 C–H bonds without the need for halogens or guiding groups, which simplifies the synthesis pathway.

Anti-Tumor Activity

The α,β-unsaturated-γ-butyrolactams formed from the aforementioned synthesis can be further functionalized to exhibit anti-tumor activity in vitro . These compounds can serve as hit compounds for further research into cancer treatment options.

Tyrosinase Inhibitors and Melanogenesis Inhibition

Derivatives of this compound have been studied as potent tyrosinase inhibitors, which are crucial in the inhibition of melanogenesis . This application is particularly relevant in the development of treatments for conditions like hyperpigmentation.

Antimicrobial Activity

Furan derivatives synthesized from this compound have shown moderate antimicrobial activity against yeast-like fungi Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus . This opens up possibilities for the development of new antimicrobial agents.

Superelectrophilic Activation

The compound can undergo reactions with arenes under superelectrophilic activation to synthesize novel furan derivatives . This method is an alternative to metal-catalyzed hydroarylation and is significant for the synthesis of structurally diverse compounds.

Bio-Based Chemicals

As a furan derivative, this compound is part of a class of chemicals that can be derived from renewable carbohydrate feedstock . This aligns with the industry’s shift towards sustainable and bio-based chemicals, beyond traditional applications like fuels and plastics.

Propriétés

IUPAC Name |

4-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]pyrrolidin-3-yl]oxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c18-17(22)15-10-13(5-7-19-15)24-14-6-8-20(11-14)16(21)4-3-12-2-1-9-23-12/h1-5,7,9-10,14H,6,8,11H2,(H2,18,22)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNAJPHGBGSXLO-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C=CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)

![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)

![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)